Product packaging for (Trimethoxysilyl)methyl thiocyanate(Cat. No.:CAS No. 56859-23-5)

(Trimethoxysilyl)methyl thiocyanate

Cat. No.: B14629515
CAS No.: 56859-23-5
M. Wt: 193.30 g/mol
InChI Key: ZCJUCBNGWHQZEI-UHFFFAOYSA-N
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Description

(Trimethoxysilyl)methyl thiocyanate is a useful research compound. Its molecular formula is C5H11NO3SSi and its molecular weight is 193.30 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO3SSi B14629515 (Trimethoxysilyl)methyl thiocyanate CAS No. 56859-23-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56859-23-5

Molecular Formula

C5H11NO3SSi

Molecular Weight

193.30 g/mol

IUPAC Name

trimethoxysilylmethyl thiocyanate

InChI

InChI=1S/C5H11NO3SSi/c1-7-11(8-2,9-3)5-10-4-6/h5H2,1-3H3

InChI Key

ZCJUCBNGWHQZEI-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CSC#N)(OC)OC

Origin of Product

United States

Significance of Organosilicon Compounds in Contemporary Chemistry

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has evolved significantly since the first synthesis of tetraethylsilane (B1293383) in 1863. rsc.orgwikipedia.org These compounds are noted for their stability, with most being colorless, flammable, and hydrophobic. wikipedia.org The silicon-carbon (Si-C) bond is at the core of their unique chemical behavior, differing from carbon due to silicon's larger atomic size and lower electronegativity. cfsilicones.com This bond imparts properties like thermal stability and flexibility, making them valuable in numerous industrial and consumer products. cfsilicones.com

Initially considered less promising, the field of organosilicon chemistry has grown into a major area of research with both fundamental and applied importance. rsc.org The development of silicone polymers, which are known for their heat resistance and flexibility, has been a significant outcome of this research. cfsilicones.com Today, organosilicon compounds are not just passive components but are also used as reactive intermediates and even catalysts in various chemical reactions. researchgate.net Their applications are widespread, including in materials science, pharmaceuticals, and green chemistry, where they offer more environmentally friendly alternatives to traditional organic synthesis routes. rsc.orgresearchgate.net

Overview of Thiocyanate Functionalization in Organosilane Chemistry

Thiocyanates are organic compounds containing the functional group RSCN, where an organic group is attached to a sulfur atom, which is in turn bonded to a cyanide group. wikipedia.org The introduction of a thiocyanate (B1210189) group into an organosilane molecule, a process known as thiocyanate functionalization, creates organosilicon thiocyanates. This functionalization is a key method for synthesizing a variety of sulfur-containing compounds. wikipedia.org

The synthesis of organic thiocyanates typically involves the reaction of an alkyl halide with an alkali thiocyanate. wikipedia.org However, a competing reaction can lead to the formation of isothiocyanates, where the organic group is attached to the nitrogen atom instead of the sulfur. wikipedia.org The specific outcome of the reaction often depends on the structure of the starting materials. wikipedia.org In recent research, new methods have been developed for the thiocyanate functionalization of unsaturated carbon-carbon bonds, allowing for the creation of complex molecules with both sulfur and nitrogen functionalities. rsc.org These advancements open up new avenues for the synthesis of novel compounds with potential applications in various fields of chemistry.

Spectroscopic and Structural Elucidation of Trimethoxysilyl Methyl Thiocyanate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Analysis of Structural Features

The ¹H NMR spectrum of (Trimethoxysilyl)methyl thiocyanate (B1210189) is expected to exhibit two key signals corresponding to the methoxy (B1213986) and methylene (B1212753) protons. Based on data for similar structures like methyl thiocyanate chemicalbook.com and various trimethoxysilanes, the chemical shifts can be predicted.

The protons of the three methoxy groups (-OCH₃) are chemically equivalent and are expected to produce a single, sharp singlet. The electron-withdrawing nature of the adjacent oxygen atoms will deshield these protons, placing their resonance in the range of 3.5-3.8 ppm. For comparison, the methoxy protons in 3-(trimethoxysilyl)propyl methacrylate (B99206) are observed around 3.55 ppm.

The methylene protons (-CH₂-) are situated between the silicon atom and the electron-withdrawing thiocyanate group. This environment will also lead to a downfield shift. This signal is anticipated to appear as a singlet, as there are no adjacent protons to cause spin-spin splitting. Its chemical shift is predicted to be in the region of 2.5-3.0 ppm. For instance, the methyl protons in methyl thiocyanate resonate around 2.6 ppm. chemicalbook.com

Predicted ¹H NMR Data for (Trimethoxysilyl)methyl Thiocyanate

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
-OCH₃3.5 - 3.8Singlet
-CH₂-SCN2.5 - 3.0Singlet

Carbon (¹³C) NMR for Backbone and Functional Group Characterization

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of this compound. Three distinct carbon signals are expected: one for the methoxy carbons, one for the methylene carbon, and one for the thiocyanate carbon.

The carbon atoms of the three equivalent methoxy groups (-OCH₃) will give rise to a single resonance. Their chemical shift is typically found in the range of 50-55 ppm, a region characteristic for carbons singly bonded to oxygen.

The methylene carbon (-CH₂-SCN), being attached to both the silicon atom and the thiocyanate group, will have a unique chemical shift. Its resonance is expected to be significantly downfield due to the influence of the electronegative sulfur and nitrogen atoms of the thiocyanate group. A predicted range for this carbon is between 30-40 ppm.

The carbon of the thiocyanate group (-SCN) is the most deshielded carbon in the molecule. Its chemical shift is anticipated to be in the range of 110-120 ppm, which is characteristic for thiocyanates. rsc.orgchemicalbook.com For comparison, the thiocyanate carbon in methyl thiocyanate appears around 112 ppm. chemicalbook.com

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-OCH₃50 - 55
-CH₂-SCN30 - 40
-SCN110 - 120

Silicon (²⁹Si) NMR for Silicon Environment and Connectivity Studies

²⁹Si NMR spectroscopy is a powerful tool for probing the environment of the silicon atom. researchgate.net The chemical shift of the silicon nucleus in this compound will be influenced by the three methoxy groups and the methyl thiocyanate substituent attached to it.

For trimethoxysilanes with an alkyl substituent, the ²⁹Si chemical shift typically falls within a well-defined range. The notation Tⁿ is often used to describe the connectivity of such silicon atoms, where 'T' signifies a trifunctional unit (R-SiO₃) and 'n' represents the number of bridging oxygen atoms (Si-O-Si linkages). In the monomeric form of this compound, the silicon atom would be in a T⁰ environment. researchgate.net

Based on data for related compounds like methyltrimethoxysilane (B3422404) (MTMS), the ²⁹Si chemical shift for this compound is expected to be in the range of -40 to -50 ppm. acs.org The exact chemical shift can be sensitive to solvent and concentration. rsc.org Upon hydrolysis and condensation, new signals corresponding to T¹, T², and T³ species would appear at progressively higher fields (less negative ppm values), indicating the formation of siloxane bridges. researchgate.net

Predicted ²⁹Si NMR Chemical Shifts for this compound and its Hydrolysis/Condensation Products

Silicon SpeciesNotationPredicted Chemical Shift (δ, ppm)
This compoundT⁰-40 to -50
Monomeric hydrolysis products-48 to -58
Dimeric and linear oligomeric species-55 to -65
Cross-linked network species-63 to -70

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

FTIR spectroscopy is highly effective for identifying functional groups and monitoring chemical reactions involving this compound. The key vibrational modes of interest are those associated with the thiocyanate group, the Si-O-C bonds, and the Si-O-Si linkages that form during hydrolysis and condensation.

Identification of Thiocyanate and Isothiocyanate Vibrational Modes

A crucial aspect of the characterization of this compound is the confirmation of the thiocyanate (-SCN) linkage, as opposed to its isomer, the isothiocyanate (-NCS) group. FTIR spectroscopy provides a clear distinction between these two isomers.

The thiocyanate group exhibits a strong and sharp characteristic absorption band for the C≡N triple bond stretch, which typically appears in the region of 2140-2175 cm⁻¹. The C-S stretching vibration is found in the 690-720 cm⁻¹ range.

In contrast, the isothiocyanate group shows a broad and very intense asymmetric stretching band for the -N=C=S group in the 2050-2150 cm⁻¹ region. The presence of a sharp band around 2150 cm⁻¹ in the spectrum of this compound would be a strong indicator of the thiocyanate structure.

Monitoring of Reaction Progress and Functional Group Transformations

FTIR spectroscopy is an excellent technique for monitoring the hydrolysis and condensation reactions of this compound. The progress of these reactions can be followed by observing the changes in specific infrared absorption bands.

Initially, the spectrum of the unreacted monomer will be dominated by strong bands corresponding to the Si-O-CH₃ groups. The asymmetric and symmetric C-O stretching vibrations within the Si-O-C linkage are typically observed around 1080-1190 cm⁻¹ and the Si-O stretching vibrations are found near 820 cm⁻¹. The CH₃ rocking and stretching vibrations will also be present.

As hydrolysis proceeds, the intensity of the Si-O-CH₃ bands will decrease, and a broad band due to the O-H stretching of newly formed silanol (B1196071) (Si-OH) groups will appear in the region of 3200-3700 cm⁻¹. The subsequent condensation of these silanol groups to form siloxane (Si-O-Si) bridges will be evidenced by the appearance and growth of a broad and strong absorption band in the 1000-1130 cm⁻¹ range. researchgate.net The disappearance of the Si-OH band accompanies the formation of the siloxane network. Throughout these transformations, the characteristic thiocyanate band at ~2150 cm⁻¹ should remain, unless it is involved in a subsequent reaction.

Characteristic FTIR Absorption Bands for this compound and its Reaction Products

Functional GroupVibrational ModeWavenumber (cm⁻¹)
-SCNC≡N stretch2140 - 2175
Si-O-CH₃C-O stretch1080 - 1190
Si-O-CH₃Si-O stretch~820
Si-OHO-H stretch3200 - 3700
Si-O-SiAsymmetric stretch1000 - 1130

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

XPS analysis of organosilane films reveals information about the silicon bonding environment (Si-O, Si-C), and the presence of other elements like carbon, oxygen, and nitrogen. For a compound like this compound, XPS would be expected to provide distinct signals for the different carbon, nitrogen, oxygen, silicon, and sulfur atoms, with their binding energies indicating their chemical states. For instance, the binding energy of the N 1s electron in the thiocyanate group would be characteristic of the S-C≡N linkage.

A study on 1-butyl-3-methylimidazolium thiocyanate ([C4C1Im][SCN]) provides insight into the XPS signals that could be expected from the thiocyanate moiety. nih.gov Although this is an ionic liquid, the data on the anion can be informative. The XPS signal from an ionic liquid is a composite of contributions from a range of chemical environments. nih.gov The broadening of an experimental XPS core level peak can, therefore, give information about the geometric structure of the sample. nih.gov

Table 1: Expected Core Level Binding Energies for this compound based on Analogous Compounds

ElementOrbitalExpected Binding Energy (eV)Moiety
C1s~285.0C-H, C-Si
C1s~286.5C-O (methoxy)
C1s~286.8S-C≡N
N1s~398-400S-C≡N
O1s~532.5Si-O-C
Si2p~102-103Si-O, Si-C
S2p~162-164S-C≡N

Note: The values in this table are estimations based on typical binding energies for similar functional groups and should be confirmed by experimental data for (Trimethysilyl)methyl thiocyanate.

X-ray Reflectivity (XRR) for Thin Film Thickness and Density Determinations

X-ray Reflectivity (XRR) is a powerful, non-destructive analytical technique used to determine the thickness, density, and roughness of thin films and multilayered structures. blue-scientific.commeasurlabs.com This method is applicable to both crystalline and amorphous materials. measurlabs.comrigaku.com When X-rays strike a flat surface at a grazing angle, total reflection occurs at or below a critical angle that is dependent on the material's electron density. rigaku.com Above this critical angle, the X-ray penetration depth increases. malvernpanalytical.com

For thin films of this compound deposited on a substrate, XRR would be an ideal tool for characterizing the film's properties. The interference between X-rays reflected from the film surface and the film-substrate interface creates an oscillation pattern in the reflectivity curve. rigaku.commalvernpanalytical.com The periodicity of these oscillations is directly related to the film thickness, while the amplitude of the oscillations and the critical angle provide information about the surface/interface roughness and the film's electron density, from which the mass density can be calculated. rigaku.com

While specific XRR data for this compound films is not available, studies on similar organosilane films, such as those of 3-aminopropyltriethoxysilane (B1664141) (APTES), demonstrate the utility of this technique. cambridge.org For APTES films, XRR has been used to show the formation of homogeneous and smooth layers, with the film density varying as a multilayer structure evolves. cambridge.org Denser multilayered films (around 1.26 g/cm³) were observed compared to sub-bilayer films (<1 g/cm³). cambridge.org This highlights how XRR can reveal detailed structural information about the internal structure of silane-based films.

Table 2: Hypothetical XRR Data for a this compound Thin Film

ParameterValueUnit
Film Thickness15.2 ± 0.3nm
Film Density1.15 ± 0.05g/cm³
Surface Roughness (Film-Air)0.4 ± 0.1nm
Interface Roughness (Film-Substrate)0.6 ± 0.1nm

Note: This table presents hypothetical data to illustrate the type of information obtained from an XRR experiment on a thin film of this compound. Actual values would be determined experimentally.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of the molecule upon ionization. For this compound, electron impact (EI) or chemical ionization (CI) would likely be used to generate ions.

The molecular ion peak (M+) in the mass spectrum would correspond to the molecular weight of this compound. The fragmentation of the molecular ion would produce a series of smaller fragment ions, the masses of which provide clues to the molecule's structure. Common fragmentation pathways for organosilanes include the loss of a methyl group (-CH3) from the silicon atom, leading to a prominent [M-15]+ peak. The cleavage of the Si-C bond and rearrangements involving the methoxy groups are also expected fragmentation patterns.

While a specific mass spectrum for this compound is not provided, the fragmentation of similar molecules can offer insights. For instance, trimethylsilylated compounds often show a characteristic base peak at [M-15] corresponding to the loss of a methyl radical. researchgate.net The fragmentation of the thiocyanate group could lead to ions corresponding to SCN+ or its fragments.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio)Proposed Fragment IonFormula
179[M]+C5H11NO3SSi
164[M - CH3]+C4H8NO3SSi
148[M - OCH3]+C4H8N O2SSi
121[Si(OCH3)3]+C3H9O3Si
91[Si(OCH3)2H]+C2H7O2Si
58[SCN]+SCN

Note: This table presents predicted fragmentation patterns. The actual mass spectrum would need to be experimentally determined to confirm these fragments and their relative abundances.

Theoretical and Computational Chemistry Studies on Trimethoxysilyl Methyl Thiocyanate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (Trimethoxysilyl)methyl thiocyanate (B1210189), DFT calculations can elucidate the distribution of electron density, the nature of chemical bonds, and the molecule's reactivity. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), researchers can obtain optimized molecular geometries and predict various chemical properties. nih.gov

Theoretical studies on related organosilicon compounds have demonstrated the utility of DFT in understanding their reactivity. For instance, DFT calculations have been used to predict the stability of the Si-C bond in organosilane precursors under different conditions by calculating properties like proton affinity. researchgate.net Similar approaches could be applied to (Trimethoxysilyl)methyl thiocyanate to assess the lability of its Si-C and S-CN bonds.

The electronic properties of the trimethoxysilyl group, with its electronegative oxygen atoms, and the thiocyanate group, a pseudohalide, create a unique electronic environment within the molecule. DFT can quantify the partial atomic charges on the silicon, carbon, nitrogen, and sulfur atoms, providing a basis for understanding its electrostatic interactions and reactivity.

Below is an illustrative table of the type of data that can be generated from DFT calculations for a molecule like this compound. The values are hypothetical and serve to demonstrate the output of such a study.

ParameterHypothetical Calculated ValueSignificance
Total Energy -X HartreesIndicates the overall stability of the molecule.
Dipole Moment Y DebyeQuantifies the polarity of the molecule.
Si-C Bond Length Z ÅProvides information on the strength of this key bond.
S-CN Bond Angle W DegreesRelates to the geometry and reactivity of the thiocyanate group.
Mulliken Atomic Charges Si: +a, C: -b, S: -c, N: -dReveals the distribution of electron density across the molecule.

DFT is a cornerstone for mapping out reaction pathways, identifying intermediate species, and characterizing the high-energy transition states that govern reaction rates. For this compound, several reaction types could be investigated.

One key area of interest is the hydrolysis and condensation of the trimethoxysilyl group, a fundamental process in the application of silane (B1218182) coupling agents. mdpi.com Computational studies can model the stepwise hydrolysis of the methoxy (B1213986) groups to form silanols, followed by condensation to form siloxane bridges (Si-O-Si). researchgate.net These calculations would involve locating the transition states for nucleophilic attack by water on the silicon atom and the subsequent elimination of methanol (B129727). The activation energies derived from these transition state structures would provide insights into the kinetics of these processes under various pH conditions. mdpi.com

Another important reaction is the potential isomerization of the thiocyanate group (-SCN) to an isothiocyanate group (-NCS). Theoretical studies on similar organic thiocyanates have explored this rearrangement, which can proceed through a cyclic transition state. acs.org DFT calculations could determine the energetic barrier for this isomerization in this compound, indicating its likelihood under different conditions.

Furthermore, the reactivity of the thiocyanate moiety itself, such as its susceptibility to nucleophilic or electrophilic attack, can be explored. rsc.org For example, the reaction with a nucleophile at the carbon or sulfur atom of the thiocyanate group can be modeled to understand its role in further chemical transformations.

An illustrative table of data from a mechanistic DFT study is provided below. The values are for demonstration purposes.

Reaction StepReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Product Complex Energy (kcal/mol)Activation Energy (kcal/mol)
Hydrolysis of first methoxy group 0.0+15.2-5.815.2
Thiocyanate to Isothiocyanate Isomerization 0.0+45.7+10.345.7
Nucleophilic attack at SCN carbon 0.0+22.1-12.422.1

Computational methods, particularly DFT, are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. For this compound, vibrational frequencies corresponding to IR and Raman spectra can be calculated. nih.gov These calculations help in assigning the observed spectral bands to specific molecular motions, such as the characteristic stretching frequencies of the Si-O, C-H, C≡N, and C-S bonds. Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. youtube.com

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of this compound. The rotation around the Si-C and C-S bonds can lead to different conformers with varying energies. Computational scans of the potential energy surface as a function of dihedral angles can identify the most stable conformers and the energy barriers between them. nih.govsoton.ac.uk This information is vital as the molecular conformation can significantly influence its reactivity and interactions with other molecules or surfaces. Studies on similar silane derivatives have shown that the conformational preferences can be significantly different from their carbon analogues due to the longer Si-C bond and different steric and electronic effects. nih.gov

The following table illustrates the kind of spectroscopic data that can be predicted computationally.

Spectroscopic TechniquePredicted ParameterHypothetical ValueCorresponding Vibrational Mode/Transition
FT-IR Vibrational Frequency~2150 cm⁻¹C≡N stretch
FT-IR Vibrational Frequency~1100 cm⁻¹Si-O-C stretch
Raman Vibrational Frequency~700 cm⁻¹C-S stretch
¹H NMR Chemical Shift~3.6 ppm-OCH₃ protons
¹³C NMR Chemical Shift~112 ppm-SCN carbon
²⁹Si NMR Chemical Shift~-45 ppmSilicon nucleus
TD-DFT (UV-Vis) Excitation Wavelength (λmax)~240 nmπ → π* transition in SCN

Molecular Orbital Theory and Frontier Orbital Analysis (HOMO/LUMO)

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energy of their orbitals. acs.orgic.ac.uknih.gov A key aspect of MO theory is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy and spatial distribution of the HOMO and LUMO are critical indicators of a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important parameter that relates to the chemical stability and reactivity of the molecule; a smaller gap generally implies higher reactivity. aimspress.comresearchgate.net

For this compound, the HOMO is likely to have significant contributions from the lone pairs of the sulfur and nitrogen atoms of the thiocyanate group. The LUMO is expected to be localized on the π* anti-bonding orbital of the C≡N triple bond. DFT calculations can provide detailed visualizations and energy levels of these orbitals.

Analyzing the HOMO and LUMO can help predict the sites of electrophilic and nucleophilic attack. For instance, an electrophile would likely attack the regions of high electron density in the HOMO, while a nucleophile would target the areas of high electron density in the LUMO. This analysis is crucial for understanding the molecule's role in chemical reactions, such as its interaction with other reagents or its ability to polymerize.

An illustrative table of frontier orbital data is presented below.

OrbitalHypothetical Energy (eV)Description and Likely Localization
HOMO -9.5Electron-donating orbital, likely localized on the sulfur and nitrogen atoms of the thiocyanate group.
LUMO -0.8Electron-accepting orbital, likely the π* anti-bonding orbital of the C≡N bond.
HOMO-1 -10.2Orbital associated with the Si-O bonds.
LUMO+1 +1.5Anti-bonding orbitals associated with the silyl (B83357) group.
HOMO-LUMO Gap 8.7 eVIndicates high kinetic stability.

Simulations of Intermolecular Interactions and Self-Assembly Processes

Understanding the intermolecular forces and self-assembly behavior of this compound is essential for predicting its properties in the condensed phase and its performance in applications such as surface modification and materials science.

The trimethoxysilyl group is capable of hydrolysis to form silanol (B1196071) groups (-Si-OH). These silanol groups are known to be highly acidic and can form strong hydrogen bonds with themselves and with other hydrogen-bonding species. ic.ac.uk Molecular dynamics (MD) simulations can be used to model the behavior of these molecules in solution and at interfaces. These simulations can reveal how the molecules orient themselves and interact with a substrate, such as a glass or metal oxide surface.

The initial step in the self-assembly process on a hydroxylated surface would involve the formation of hydrogen bonds between the silanol groups of the hydrolyzed this compound and the surface hydroxyls. Subsequent condensation reactions would lead to the formation of covalent Si-O-Si bonds, creating a durable, self-assembled monolayer. nih.gov

MD simulations can also provide insights into the bulk properties of the material, such as the formation of oligomers and larger aggregates in solution prior to deposition. The thiocyanate group, with its polar nature, will also contribute to the intermolecular interactions through dipole-dipole forces. These simulations can help in understanding how the interplay of hydrogen bonding from the hydrolyzed silyl groups and the dipole-dipole interactions of the thiocyanate groups influences the packing and ordering of the molecules in a thin film.

The following table outlines the types of intermolecular interactions that could be simulated for this compound and their significance.

Type of InteractionDescriptionSignificance for Self-Assembly
Hydrogen Bonding Between hydrolyzed silanol groups (-Si-OH) and with surface hydroxyls.Primary driving force for adsorption on hydroxylated surfaces and for intermolecular networking.
van der Waals Forces Weak, non-specific interactions between all atoms.Contribute to the overall packing density and stability of the assembled layer.
Dipole-Dipole Interactions Between the polar thiocyanate (-SCN) groups.Influence the orientation and ordering of the molecules within the self-assembled layer.
Covalent Si-O-Si Bonding Formation of siloxane bridges upon condensation of silanol groups.Leads to the formation of a robust and stable cross-linked network on a surface.

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